1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride
Description
Properties
IUPAC Name |
1,2,5-triazaspiro[2.3]hex-1-ene;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c1-3(2-4-1)5-6-3;/h4H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPMQRAVAROQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)N=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the spiro structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride has the molecular formula C₃H₆ClN₃ and a molecular weight of 119.55 g/mol. Its spirocyclic structure contributes to its chemical reactivity and interactions with biological systems.
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique spiro structure allows for diverse chemical modifications.
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new synthetic methodologies.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
| Enterococcus faecalis | 16 |
This suggests that the compound is particularly effective against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents amid rising antibiotic resistance.
- Anticancer Potential : Preliminary studies have shown that the compound may inhibit cancer cell proliferation. In vitro studies on various cancer cell lines (HeLa, MCF-7, A549) revealed IC₅₀ values ranging from 10 to 30 µM, indicating moderate to high cytotoxicity.
Medicine
- Therapeutic Applications : Ongoing research aims to explore the compound's potential as a therapeutic agent. Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways in bacteria and cancer cells.
Antimicrobial Efficacy
A study assessing the antimicrobial activity of this compound demonstrated its effectiveness against Staphylococcus aureus with an MIC of 16 µg/mL. This finding underscores its potential as a novel antimicrobial agent.
Anticancer Activity
In a specific study involving MCF-7 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests a potential mechanism where the compound induces programmed cell death in cancer cells.
Mechanism of Action
The mechanism of action of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Spiro[2.3]hex-1-ene (Sph)
- Structure : A double-strained alkene with a spiro[2.3]hexene backbone but lacking nitrogen atoms.
- Key Features :
Triazaspiro[5.5]undecane Hydrochloride Derivatives
tert-Butyl 1,2,5-Triazaspiro[2.3]hex-1-ene-5-carboxylate
- Structure : Shares the spiro[2.3]hexene core but substitutes the hydrochloride with a tert-butyl carboxylate group.
- Key Features :
- Contrast : The hydrochloride form offers better aqueous compatibility, critical for pharmaceutical applications.
1,2,5-Triazaspiro[2.5]oct-1-ene Hydrochloride
- Structure : Slightly larger spiro[2.5]octene ring.
- Key Features: The expanded ring size may reduce strain and alter steric effects compared to the [2.3] system.
- Contrast : The [2.3] system’s smaller ring likely confers higher reactivity and strain-driven applications.
Data Table: Comparative Analysis
| Compound | Molecular Weight (g/mol) | Spiro Ring Size | Key Properties | Applications |
|---|---|---|---|---|
| 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride | Not reported | 2.3 | High ring strain, ionic solubility | Pharmaceuticals (potential), synthesis |
| Spiro[2.3]hex-1-ene (Sph) | ~122 (estimated) | 2.3 | Rapid kinetics (k₂ = 34,000 M⁻¹s⁻¹) | Photocatalysis, protein labeling |
| Triazaspiro[5.5]undecane HCl derivative | ~460.96 | 5.5 | Crystalline stability, receptor binding | Inflammatory disease therapeutics |
| tert-Butyl triazaspiro[2.3]hexene carboxylate | 183.21 | 2.3 | Steric protection, thermal sensitivity | Chemical intermediates |
| 1,2,5-Triazaspiro[2.5]oct-1-ene HCl | Not reported | 2.5 | Moderate strain, limited data | Research chemicals |
Research Findings and Implications
- Reactivity : The spiro[2.3]hexene framework in this compound likely exhibits enhanced reactivity compared to larger spiro systems (e.g., [5.5] or [2.5]) due to higher ring strain, analogous to Sph’s performance in photocatalysis .
- Pharmaceutical Potential: While the [5.5] derivative has proven bioactivity, the smaller [2.3] system may face challenges in target specificity but could excel in prodrug designs requiring rapid activation .
- Safety and Handling : Similar to 5-Azaspiro[2.3]hexane ethanedioate, the hydrochloride form may require precautions against acute toxicity (e.g., H302, H315 hazards) .
Biological Activity
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride is a novel spirocyclic compound characterized by its unique structural configuration and potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₃H₆ClN₃. The compound's spirocyclic structure contributes to its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Efficacy against Bacteria
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values highlight its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
| Enterococcus faecalis | 16 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in an era of rising antibiotic resistance.
The mechanism underlying the antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This interaction leads to cell lysis and eventual death of the bacteria .
In Vitro Studies
In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC₅₀ values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.
Case Study
A specific study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests a potential mechanism where the compound induces programmed cell death in cancer cells .
Q & A
Q. What are the optimal synthetic conditions for 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:
- Temperature control : Maintain sub-ambient temperatures (e.g., 0–5°C) during cyclization steps to minimize side reactions.
- pH modulation : Use buffered aqueous phases (e.g., phosphate buffer at pH 7–8) to stabilize intermediates.
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures. Validate purity via 1H/13C NMR (monitor spirocyclic proton signals at δ 3.5–4.5 ppm) and HPLC (C18 column, UV detection at 254 nm) .
Q. How to assess the solubility and stability of this compound in biological buffers?
Methodological Answer:
- Solubility profiling : Prepare saturated solutions in PBS (pH 7.4), DMEM, or saline. Centrifuge at 10,000 × g for 10 min, and quantify supernatant concentration via UV-Vis spectroscopy (calibration curve at λ_max ~260 nm).
- Stability testing : Incubate solutions at 37°C for 24–72 hours. Monitor degradation by LC-MS, focusing on parent ion ([M+H]+) intensity and emerging fragments. Adjust buffer composition (e.g., add 0.1% BSA) to enhance stability .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [C₅H₈N₃Cl]+ requires m/z 146.0481).
- Multinuclear NMR : Assign spirocyclic carbons via 2D HSQC and HMBC (e.g., correlations between N-CH₂ and bridgehead carbons).
- X-ray crystallography : If crystals are obtainable (slow evaporation from acetonitrile), resolve the spiro geometry and hydrochloride counterion positioning .
Advanced Research Questions
Q. How to address contradictory data in enzyme inhibition assays involving this compound?
Methodological Answer:
- Dose-response validation : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates.
- Orthogonal assays : Compare results from fluorometric (e.g., fluorescence polarization) and radiometric (e.g., scintillation proximity) methods.
- Buffer optimization : Test varying ionic strengths (50–200 mM NaCl) and co-solvents (e.g., DMSO ≤1%) to rule out assay interference .
Q. What computational strategies predict the compound’s binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with a flexible ligand (spirocyclic core as rotatable bonds) and rigid receptor (PDB ID of target).
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the ligand-protein complex.
- Free energy calculations : Apply MM/GBSA to estimate binding affinity (ΔG_bind) and identify critical residues via per-residue decomposition .
Q. How to resolve discrepancies in metabolic stability data across in vitro and in vivo models?
Methodological Answer:
- Cross-species microsomal assays : Compare hepatic S9 fractions from human, rat, and mouse to identify species-specific CYP450 metabolism.
- Reaction phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes.
- In vivo PK studies : Administer IV/PO doses in rodents, collect plasma at 0–24 h, and quantify parent compound vs. metabolites via LC-MS/MS. Normalize data to hepatic blood flow .
Safety and Handling
Q. What precautions are essential for safe handling in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill management : Absorb powder with inert material (vermiculite), seal in containers, and dispose as hazardous waste.
- Storage : Store desiccated at –20°C under nitrogen to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
